ethyl 3-(3-(4-chlorophenyl)thioureido)-1H-indole-2-carboxylate
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Description
The compound “ethyl 3-(3-(4-chlorophenyl)thioureido)-1H-indole-2-carboxylate” is a type of ureido/thioureido derivative . These compounds are known for their wide range of biological properties, including anticancer activity . They are currently being considered for designing chemical compounds with a hydrazone moiety in the field of cancer treatment .
Synthesis Analysis
The synthesis of these compounds involves designing a series of novel ureido/thioureido derivatives possessing a hydrazone moiety bearing nitro and chloro substituents . The compounds are synthesized and then characterized by physical and spectral data (FT-IR, 1 H-NMR, 13 C-NMR, Mass) .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a urea/thiourea moiety and a hydrazone moiety . The exact structure of “this compound” is not available in the retrieved papers.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the design and synthesis of a series of novel ureido/thioureido derivatives . The exact chemical reactions for the synthesis of “this compound” are not specified in the retrieved papers.Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by physical and spectral data (FT-IR, 1 H-NMR, 13 C-NMR, Mass) . The exact physical and chemical properties of “this compound” are not available in the retrieved papers.Mechanism of Action
Target of Action
Compounds possessing a urea/thiourea moiety, like this one, have been found to exhibit a wide range of biological properties, including anticancer activity .
Mode of Action
It has been suggested that it may induce apoptosis in a caspase-independent pathway . This means that the compound could trigger programmed cell death without the involvement of caspases, a family of proteins that play essential roles in apoptosis.
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to affect various biochemical pathways related to cell proliferation and survival, which could explain their anticancer activity .
Result of Action
The compound has been found to exhibit potent anticancer effects, with IC50 values between 2.2 and 4.8 µM at 72 hours . This suggests that the compound can inhibit the growth of cancer cells at relatively low concentrations. The mechanism of action was revealed in hepatocellular carcinoma cells as an inducer of apoptosis .
Future Directions
Properties
IUPAC Name |
ethyl 3-[(4-chlorophenyl)carbamothioylamino]-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c1-2-24-17(23)16-15(13-5-3-4-6-14(13)21-16)22-18(25)20-12-9-7-11(19)8-10-12/h3-10,21H,2H2,1H3,(H2,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXSSDBXJVNIGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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